1-(2-bromophenyl)-2-methylpropan-2-amine hydrochloride
Overview
Description
1-(2-bromophenyl)-2-methylpropan-2-amine hydrochloride is a chemical compound belonging to the phenethylamine family. This compound is characterized by the presence of a bromine atom at the ortho position and two methyl groups at the alpha position of the phenethylamine backbone, with a hydrochloride salt form. Phenethylamines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and neuroscience.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, o-bromo-alpha,alpha-dimethyl-, hydrochloride typically involves the bromination of alpha,alpha-dimethylphenethylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position. The resulting product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Bromination: The alpha,alpha-dimethylphenethylamine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the regioselectivity of bromination.
Formation of Hydrochloride Salt: The brominated product is then dissolved in an appropriate solvent, and hydrochloric acid is added to form the hydrochloride salt. The product is then isolated by filtration or crystallization.
Industrial Production Methods
Industrial production of phenethylamine, o-bromo-alpha,alpha-dimethyl-, hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromophenyl)-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the ortho position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenethylamines, while oxidation and reduction reactions can produce quinones or dehalogenated phenethylamines, respectively.
Scientific Research Applications
1-(2-bromophenyl)-2-methylpropan-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various substituted phenethylamines and other bioactive compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors and enzymes.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a central nervous system stimulant.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of phenethylamine, o-bromo-alpha,alpha-dimethyl-, hydrochloride involves its interaction with various molecular targets in the body. It primarily acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), leading to increased levels of monoamines in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system.
Comparison with Similar Compounds
1-(2-bromophenyl)-2-methylpropan-2-amine hydrochloride can be compared with other similar compounds in the phenethylamine family, such as:
Phenethylamine: The parent compound with no substituents on the phenyl ring or alpha position.
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A substituted phenethylamine with bromine and methoxy groups, known for its psychoactive effects.
Amphetamine: A phenethylamine derivative with a methyl group at the alpha position, widely used as a central nervous system stimulant.
The uniqueness of phenethylamine, o-bromo-alpha,alpha-dimethyl-, hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenethylamines.
Properties
IUPAC Name |
1-(2-bromophenyl)-2-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-10(2,12)7-8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZUHICPEXBVJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214211 | |
Record name | Phenethylamine, o-bromo-alpha,alpha-dimethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64057-67-6 | |
Record name | Phenethylamine, o-bromo-alpha,alpha-dimethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethylamine, o-bromo-alpha,alpha-dimethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromophenyl)-2-methylpropan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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